molecular formula C18H18FNO2 B11369105 N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide CAS No. 874401-04-4

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide

Cat. No.: B11369105
CAS No.: 874401-04-4
M. Wt: 299.3 g/mol
InChI Key: CTEKWCYUPPVHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (CAS 874401-04-4) is a small, drug-like molecule with a molecular weight of 299 g/mol and a formula of C18H18FNO2 . It belongs to a class of phenoxyacetamide-based compounds identified as potent and selective inhibitors of the Type III Secretion System (T3SS), a critical virulence factor in Pseudomonas aeruginosa and other Gram-negative bacterial pathogens . This compound demonstrates significant research value in the field of anti-virulence therapy. Its primary mechanism of action involves inhibiting the T3SS, a complex multi-protein appendage used by bacteria to inject effector toxins directly into host cells, thereby bypassing traditional bactericidal mechanisms . Research indicates that this specific phenoxyacetamide scaffold effectively blocks T3SS-mediated secretion and translocation of effector toxins, which is crucial for the bacteria to establish and disseminate infections. This activity has been shown to prevent the death of host cells in cell-based assays without exhibiting general antibacterial activity, confirming its selective action as a virulence factor inhibitor . Mutational studies suggest that phenoxyacetamides like this one may exert their effect by binding specifically to the T3SS needle protein PscF, an extracellular component . This makes it a valuable chemical tool for studying bacterial pathogenesis and a promising candidate for developing novel therapeutic agents that disarm pathogens rather than kill them, potentially reducing the selective pressure that drives antibiotic resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

874401-04-4

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H18FNO2/c19-17-9-5-4-6-14(17)12-20(15-10-11-15)18(21)13-22-16-7-2-1-3-8-16/h1-9,15H,10-13H2

InChI Key

CTEKWCYUPPVHDP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride to form N-cyclopropyl-N-[(2-fluorophenyl)methyl]amine. This intermediate is then reacted with phenoxyacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyacetamide moiety, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide belongs to a class of compounds that have demonstrated significant biological activities. Its structure allows for modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that phenoxyacetamide derivatives exhibit promising antimicrobial activities. A study focused on similar phenoxyacetamide scaffolds revealed their effectiveness against Pseudomonas aeruginosa through the inhibition of the type III secretion system (T3SS), which is crucial for bacterial virulence. The compound's ability to inhibit T3SS-mediated secretion and translocation was confirmed through various assays, suggesting that modifications in the phenoxyacetamide structure can lead to enhanced activity against pathogenic bacteria .

Antitubercular Properties

Another significant application of related compounds is their antitubercular activity. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, indicating strong activity against both drug-sensitive and resistant strains of M. tuberculosis. This suggests that the phenoxyacetamide scaffold could be a viable lead for developing new antitubercular agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the aromatic rings and central scaffold have been shown to significantly impact the compound's potency.

Optimization Strategies

In SAR studies, various substituents on the phenoxy and cyclopropyl moieties were systematically altered to assess their effects on biological activity. For instance, replacing chlorine substituents with fluorine resulted in compounds with reduced potency, highlighting the importance of electronic properties in determining activity .

Case Studies and Experimental Findings

Several experimental studies have documented the synthesis and evaluation of related compounds, providing insights into their applications.

StudyCompoundActivityFindings
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHDAC InhibitionSelective inhibition of HDAC1, 2, and 3 with improved activity compared to previous leads.
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercularMIC values ranging from 4 to 64 μg/mL against M. tuberculosis H 37Rv; good safety profile noted.
Phenoxyacetamide derivativesT3SS InhibitionEffective inhibition of Pseudomonas aeruginosa T3SS, demonstrating potential as antibacterial agents.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide with structurally related acetamide derivatives, focusing on substituent effects, stability, and biological activity.

Substituent Effects and Structural Analogues
Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
This compound Cyclopropyl, 2-fluorobenzyl, phenoxy Not explicitly reported High rigidity from cyclopropane; fluorination enhances metabolic stability
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, 4-fluorophenyl, propylacetamide 334.206 Bulky cyclohexyl group may reduce CNS penetration; 4-fluorophenyl enhances lipophilicity
2-Chloro-N-(4-fluorophenyl)acetamide Chloroacetamide, 4-fluorophenyl 187.61 Simpler structure; chloro group increases reactivity but reduces stability
N-(2-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide Methoxyphenyl, phenylsulfanyl Not explicitly reported Sulfur-containing moiety improves solubility; methoxy group aids in H-bonding

Key Observations :

  • Rigidity vs. Flexibility : The cyclopropyl group imposes greater conformational restriction than cyclohexyl or tert-butyl substituents, which could enhance selectivity but reduce adaptability in target binding.
Stability and Degradation Profiles
  • The target compound’s fluorinated aromatic ring likely improves resistance to oxidative metabolism, similar to 2-fluoro derivatives in .
  • In contrast, tert-butyl-containing acetamides (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to hydrolytic susceptibility of the tert-butyl carbamate group. This suggests that the cyclopropyl group in the target compound may offer better gastric stability.
Pharmacological Activity Trends
  • Anti-inflammatory Potential: Phenoxyacetamides with bicyclic substituents (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives in ) show significant anti-inflammatory activity, implying that the target compound’s phenoxy moiety could contribute to similar effects.
  • Antimicrobial Activity : Chloroacetamide derivatives (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ) exhibit antimicrobial properties, but the target compound’s lack of a reactive chloro group may reduce toxicity while retaining efficacy through fluorination.

Biological Activity

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group, a fluorophenyl moiety, and a phenoxyacetamide backbone. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an agonist for serotonin receptors and its role in inhibiting bacterial virulence factors.

1. Serotonin Receptor Agonism

Research has shown that derivatives of phenoxyacetamides exhibit selective agonistic activity at the 5-HT2C receptor. For instance, compounds structurally similar to this compound have demonstrated significant selectivity for G_q signaling pathways over β-arrestin recruitment, indicating their potential use in treating mood disorders and psychosis .

Table 1: Agonistic Activity at 5-HT Receptors

CompoundReceptor TypeEC50 (nM)Selectivity
This compound5-HT2CTBDHigh
(+)-15a5-HT2C23G_q biased
(+)-195-HT2C24High

2. Inhibition of Bacterial Virulence Factors

Another significant area of research involves the compound's ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa. The phenoxyacetamide scaffold has been shown to effectively inhibit T3SS-mediated secretion and translocation, which are critical for bacterial virulence. In vitro assays revealed that certain derivatives had IC50 values comparable to established inhibitors .

Table 2: Inhibition of T3SS Activity

CompoundAssay TypeIC50 (µM)
This compoundSecretion AssayTBD
INP-007Translocation Assay0.8

The mechanism by which this compound exerts its biological effects primarily involves binding to specific receptors or enzymes. For serotonin receptor agonism, the binding affinity and selectivity for the 5-HT2C receptor are crucial for modulating neurotransmitter release and influencing mood regulation .

In terms of bacterial inhibition, the compound likely interacts with components of the T3SS, blocking the secretion of virulence factors necessary for bacterial pathogenicity .

Case Studies and Experimental Findings

Recent studies have explored the SAR of related compounds to optimize their biological activity. For example, modifications to the phenolic ring or cyclopropane moiety have been shown to enhance receptor selectivity and potency. These findings underscore the importance of structural modifications in developing effective therapeutic agents.

Case Study: Antipsychotic Activity

In an animal model assessing antipsychotic-like effects, compounds similar to this compound demonstrated significant reductions in hyperactivity induced by amphetamines. This suggests potential applications in treating schizophrenia or related disorders .

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the cyclopropylamine intermediate via cyclization of cyclopropyl hydrazine with a fluorinated ketone under acidic/basic conditions .
  • Step 2 : Alkylation of the intermediate with 2-fluorobenzyl bromide to introduce the fluorophenylmethyl group .
  • Step 3 : Coupling with phenoxyacetyl chloride using a base like triethylamine to form the final acetamide . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and purity.

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry . ORTEP-3 can generate thermal ellipsoid plots to visualize molecular packing .
  • Spectroscopy : 1H^1H/13C^{13}C NMR to verify substituent positions; IR for functional group identification (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What physicochemical properties are critical for experimental design?

  • LogP : ~3.2 (predicted via PubChem data), indicating moderate lipophilicity .
  • Solubility : Poor in water; use DMSO or ethanol as stock solvents .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at 4°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) affect biological activity?

  • SAR Studies : Fluorine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., COX-2) compared to chlorine .
  • Comparative assays : Test analogs in enzyme inhibition assays (IC50_{50}) and correlate with computational docking (e.g., AutoDock Vina) to map binding interactions .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14C^{14}C) to track accumulation in target organs .
  • Dose-response alignment : Adjust in vitro concentrations to match in vivo plasma levels .

Q. How can computational modeling guide the optimization of this compound’s selectivity?

  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify key residues .
  • Free energy calculations : Use MM-GBSA to compare binding affinities for related targets (e.g., kinases vs. GPCRs) .

Q. What experimental strategies mitigate off-target effects in enzyme inhibition studies?

  • Proteome-wide profiling : Employ activity-based protein profiling (ABPP) to identify unintended targets .
  • Selective inhibitor cocktails : Co-administer with pan-inhibitors (e.g., ATP-competitive kinase inhibitors) to isolate primary effects .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in reported solubility and bioactivity data?

  • Standardize protocols : Use USP buffers for solubility tests; validate bioactivity with orthogonal assays (e.g., SPR and fluorescence polarization) .
  • Batch-to-batch variability : Characterize purity via HPLC-MS and report lot-specific data .

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC50_{50}/IC50_{50} .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics to assess robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.